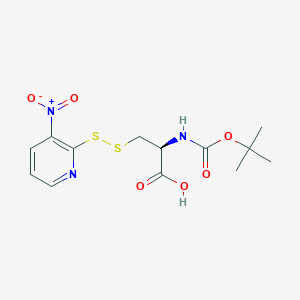

Boc-D-Cys(NPys)-OH

Vue d'ensemble

Description

Boc-D-Cys(NPys)-OH is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a disulfide linkage

Applications De Recherche Scientifique

Chemistry

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Disulfide Bond Formation: Studied for its role in forming stable disulfide bonds in peptides.

Biology

Protein Engineering: Utilized in the design of proteins with specific disulfide linkages.

Bioconjugation: Employed in the conjugation of biomolecules for various applications.

Medicine

Drug Development: Investigated for its potential use in developing drugs that target specific proteins or pathways.

Industry

Material Science: Explored for its use in creating novel materials with unique properties.

Mécanisme D'action

Target of Action

Boc-D-Cys(NPys)-OH, also known as (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid or (S)-2-((tert-Butoxycarbonyl)amino)-3-((3-nitropyridin-2-yl)disulfanyl)propanoic acid, is primarily used in the field of peptide and protein science . It is a cysteine protecting group that plays a crucial role in the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .

Mode of Action

The compound works by protecting the cysteine thiol group during peptide synthesis . This protection is crucial to prevent unwanted reactions and to ensure the correct formation of disulfide bonds. The compound can be selectively removed under specific conditions, allowing the cysteine residue to participate in subsequent reactions .

Biochemical Pathways

The use of this compound facilitates the synthesis of complex disulfide-rich peptides and the semisynthesis of proteins . These peptides and proteins can then participate in various biochemical pathways, depending on their specific structures and functions. For example, they may be involved in signal transduction, enzymatic reactions, or cellular structure formation.

Result of Action

The primary result of this compound’s action is the successful synthesis of complex disulfide-rich peptides and proteins . These peptides and proteins can have a wide range of biological effects, depending on their specific structures and functions.

Action Environment

The action of this compound is highly dependent on the specific conditions of the peptide synthesis process . Factors such as pH, temperature, and the presence of other reagents can all influence the efficacy and stability of the compound. Therefore, careful control of these environmental factors is crucial for the successful use of this compound in peptide synthesis.

Analyse Biochimique

Biochemical Properties

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid: plays a crucial role in biochemical reactions, particularly in the protection and deprotection of cysteine residues in peptides and proteins. The compound interacts with various enzymes and proteins, facilitating the formation of disulfide bonds, which are essential for the structural integrity and function of many proteins . The disulfide bond formation is a reversible process, allowing for the controlled modification of protein structures. This compound is often used in the synthesis of complex disulfide-rich peptides and the semisynthesis of proteins .

Cellular Effects

The effects of (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid on cellular processes are profound. It influences cell function by modulating the formation of disulfide bonds, which are critical for protein folding and stability . This compound can affect cell signaling pathways by altering the redox state of cysteine residues in signaling proteins, thereby impacting gene expression and cellular metabolism . The ability to control disulfide bond formation and reduction makes this compound a valuable tool in studying cellular processes and protein function.

Molecular Mechanism

At the molecular level, (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid exerts its effects through the formation and cleavage of disulfide bonds . The compound binds to cysteine residues in proteins, forming a stable disulfide bond that can be selectively cleaved under specific conditions. This reversible binding allows for the precise control of protein structure and function. Additionally, the compound can inhibit or activate enzymes by modifying the redox state of their active sites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid change over time. The compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as pH, temperature, and the presence of reducing agents . Over time, the compound may degrade, leading to a loss of its protective function. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in the context of protein folding and stability .

Dosage Effects in Animal Models

The effects of (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid vary with different dosages in animal models. At low doses, the compound effectively protects cysteine residues without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including oxidative stress and disruption of cellular redox balance . These adverse effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid: is involved in metabolic pathways related to cysteine metabolism and redox regulation . The compound interacts with enzymes such as glutathione reductase and thioredoxin, which are involved in maintaining cellular redox homeostasis . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular function.

Transport and Distribution

Within cells and tissues, (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid is transported and distributed through interactions with transporters and binding proteins . The compound can localize to specific cellular compartments, such as the endoplasmic reticulum, where it plays a role in protein folding and quality control . Its distribution is influenced by factors such as cellular redox state and the presence of other interacting molecules.

Subcellular Localization

The subcellular localization of (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid is primarily within the endoplasmic reticulum and the cytoplasm . The compound’s activity and function are affected by its localization, as it interacts with specific proteins and enzymes within these compartments . Targeting signals and post-translational modifications may direct the compound to these specific locations, enhancing its effectiveness in modulating protein function.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Cys(NPys)-OH typically involves multiple steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Formation of the Disulfide Linkage: The disulfide bond is introduced by reacting a thiol precursor with 3-nitropyridine-2-thiol under oxidative conditions.

Coupling Reaction: The protected amino acid is then coupled with the disulfide-containing moiety using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated peptide synthesizers and large-scale purification techniques such as chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The disulfide bond can undergo oxidation to form sulfonic acids.

Reduction: The disulfide bond can be reduced to yield thiols.

Substitution: The nitro group on the pyridine ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Sulfonic acids.

Reduction: Thiols.

Substitution: Substituted pyridine derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-2-Amino-3-mercaptopropanoic acid: Lacks the Boc protection and nitropyridine moiety.

(S)-2-((tert-Butoxycarbonyl)amino)-3-mercaptopropanoic acid: Similar but without the disulfide linkage.

(S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoic acid: Similar but without the nitro group and disulfide linkage.

Uniqueness

Boc-D-Cys(NPys)-OH is unique due to its combination of a Boc-protected amino group, a disulfide linkage, and a nitropyridine moiety

Activité Biologique

Boc-D-Cys(NPys)-OH, also known as Boc-Cysteine (3-nitro-2-pyridinesulfenyl) hydroxyl, is a cysteine derivative that has garnered attention for its unique properties and applications in biochemical research. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its significance in various fields, particularly immunology and peptide synthesis.

- Molecular Formula : C₁₃H₁₇N₃O₆S

- Molecular Weight : 317.35 g/mol

- Density : 1.4 g/cm³

- Melting Point : -160ºC (decomposes)

- Boiling Point : 553.9°C at 760 mmHg

This compound is characterized by the presence of a nitro-pyridine sulfenyl group, which plays a crucial role in its reactivity and biological applications.

This compound functions primarily as a thiol-modifying reagent. It can selectively block thiol groups in proteins and peptides, which is essential for studying thiol-containing T cell epitopes. The blocking of these thiols prevents undesirable oxidative reactions while maintaining the ability to revert to their active forms through reduction by antigen-presenting cells .

Key Mechanisms:

- Thiol Protection : The compound protects cysteine residues from oxidation, facilitating the study of disulfide-rich proteins.

- Reversible Blocking : Allows for the controlled study of T cell responses by temporarily modifying epitopes without permanent alteration.

1. Immunological Applications

This compound has been utilized in various immunological studies to investigate T cell epitopes. For instance, it has been shown to effectively block thiols in proteins like toxin alpha from Naja nigricollis, allowing researchers to explore the implications of thiol modifications on immune recognition .

2. Peptide Synthesis

In peptide synthesis, this compound serves as a protective group that can be removed under mild conditions. This property is particularly useful for synthesizing cyclic peptides with disulfide bonds, which are critical for maintaining structural integrity and biological activity .

Case Study 1: T Cell Epitopes

A study published in the Journal of Immunological Methods demonstrated that blocking protein thiols with this compound allowed for the identification of T cell epitopes in cysteine-rich proteins. The study highlighted how this approach could reveal new insights into immune responses against various pathogens .

Case Study 2: Peptide Conjugation

Research in Molecular Pharmacology explored the use of this compound in controlled peptide-protein conjugation. The findings indicated that this compound facilitates the formation of stable conjugates while preserving the biological activity of both peptide and protein components .

Comparative Analysis with Other Cysteine Derivatives

| Compound | Key Features | Applications |

|---|---|---|

| This compound | Protects thiols; reversible blocking | T cell epitope identification |

| Boc-L-Cys(Acm)-OH | Requires harsher conditions for deprotection | Cyclic peptide synthesis |

| S-Npys-L-Cysteine | Stable under acidic conditions; used for conjugation | Peptide-protein conjugation |

Propriétés

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O6S2/c1-13(2,3)22-12(19)15-8(11(17)18)7-23-24-10-9(16(20)21)5-4-6-14-10/h4-6,8H,7H2,1-3H3,(H,15,19)(H,17,18)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTLOLNDKQUMRH-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649892 | |

| Record name | N-(tert-Butoxycarbonyl)-3-[(3-nitropyridin-2-yl)disulfanyl]-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200350-73-8 | |

| Record name | N-(tert-Butoxycarbonyl)-3-[(3-nitropyridin-2-yl)disulfanyl]-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.